![molecular formula C13H19N3O2 B5648928 1-ethyl-4-(3-nitrobenzyl)piperazine](/img/structure/B5648928.png)
1-ethyl-4-(3-nitrobenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-ethyl-4-(3-nitrobenzyl)piperazine and related compounds involves multiple steps, including alkylation, acidulation, and reduction of nitro groups, among others. These processes yield various piperazine derivatives with potential cardiotropic activity or other pharmacological effects. For instance, Mokrov et al. (2019) synthesized a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, indicating the flexibility in synthesizing piperazine derivatives with varied functional groups (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-ethyl-4-(3-nitrobenzyl)piperazine, often features specific conformations that influence their chemical behavior and interaction potentials. For example, Wang et al. (2010) described a piperazine ring adopting a chair conformation in a structurally related compound, showcasing the common structural motifs seen in these molecules (Wang et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, forming complexes with metals or undergoing modifications to enhance their pharmacological properties. For instance, the synthesis of complexes by Prakash et al. (2014) demonstrated the reactivity of a piperazine derivative with Ni(II), Zn(II), and Cd(II), highlighting the compound's ability to interact with metal ions and form structurally diverse complexes (Prakash et al., 2014).
properties
IUPAC Name |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16(17)18/h3-5,10H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFNAVWJBZXWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-nitro-benzyl)-piperazine |
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